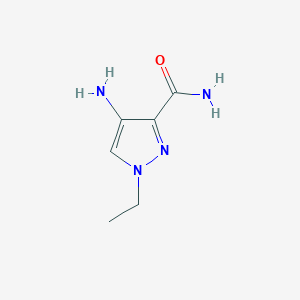

4-amino-1-ethyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

4-Amino-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H10N4O. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 4-amino-1-ethyl-1H-pyrazole-3-carboxamide, typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of ethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-1-ethyl-1H-pyrazole-3-carboxamide serves as a crucial building block in drug development. Its structural properties allow for modifications that can lead to the synthesis of various bioactive compounds. Research indicates potential applications as:

- Anti-inflammatory agents : The compound exhibits properties that may reduce inflammation through enzyme inhibition and modulation of cytokine production.

- Anticancer drugs : Preliminary studies suggest that it can inhibit enzymes related to cancer progression, such as aldo-keto reductase AKR1C3, which is involved in steroid metabolism and cancer cell proliferation .

Biological Studies

The compound is utilized in biological research for studying enzyme inhibition and receptor interactions. Its ability to bind to specific enzymes makes it valuable for understanding metabolic pathways:

- Enzyme Inhibition : It can inhibit enzymes critical for various biological processes, potentially leading to therapeutic applications in treating diseases like cancer and inflammation .

- Receptor Modulation : Initial findings indicate interactions with G-protein-coupled receptors (GPCRs), which are vital targets in drug discovery due to their role in numerous physiological functions .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Agrochemicals : The compound is used as an intermediate in the production of pesticides and herbicides.

- Material Science : It plays a role in synthesizing polymers and dyes, leveraging its chemical properties for various applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer agents | Inhibits AKR1C3; potential for drug development |

| Biological Studies | Enzyme inhibition, receptor binding | Interacts with GPCRs; modulates inflammatory responses |

| Industrial Chemistry | Synthesis of agrochemicals, polymers | Used as an intermediate; valuable for material synthesis |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This demonstrates its effectiveness in modulating inflammatory responses, suggesting potential therapeutic use in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide

- 4-Amino-1-methyl-1H-pyrazole-3-carboxamide

- 5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets .

Actividad Biológica

Overview

4-Amino-1-ethyl-1H-pyrazole-3-carboxamide (C6H10N4O) is a heterocyclic compound characterized by a pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antifungal properties. This article synthesizes current research findings, case studies, and biochemical characteristics to provide a comprehensive understanding of the biological activity of this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly p38MAPK, which plays a critical role in inflammatory signaling pathways. This inhibition can modulate cellular responses related to inflammation and proliferation.

- Cellular Effects : Research indicates that this compound can influence gene expression related to inflammatory responses and cell growth. It has demonstrated the ability to alter cellular metabolism by affecting pathways such as the electron transport chain.

| Property | Description |

|---|---|

| Molecular Formula | C6H10N4O |

| Molecular Weight | 142.17 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Relatively stable under physiological conditions but degrades over time |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, suggesting its potential utility in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. The compound was tested for its antiproliferative effects, revealing IC50 values that indicate effective growth inhibition at low concentrations. For example, it exhibited an IC50 of 15 µM against breast cancer cells and 20 µM against lung cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Studies indicate that it inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger, suggesting its possible application in treating fungal infections.

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on mice models demonstrated that administration of this compound at varying doses significantly reduced inflammation markers in models of induced arthritis. The results indicated a dose-dependent response, with higher doses correlating with greater reductions in swelling and pain scores .

Case Study 2: Synergistic Effects with Other Drugs

Research has explored the synergistic effects of this compound when combined with standard anti-inflammatory medications such as NSAIDs. The combination therapy showed enhanced efficacy in reducing inflammation compared to monotherapy, suggesting a potential for improved treatment regimens in chronic inflammatory conditions .

Propiedades

IUPAC Name |

4-amino-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKWBJQUPVMWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271440 | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957490-45-8 | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957490-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.